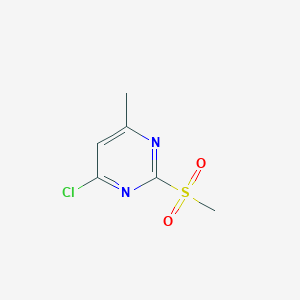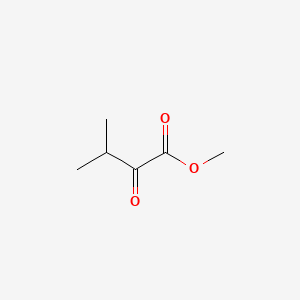
Methyl-3-methyl-2-oxobutanoat
Übersicht
Beschreibung
“Methyl 3-methyl-2-oxobutanoate” is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group .
Molecular Structure Analysis
“Methyl 3-methyl-2-oxobutanoate” has a molecular formula of C6H10O3. It has a molecular weight of 130.14 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis
“Methyl 3-methyl-2-oxobutanoate” is involved in various enzymatic reactions. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the chemical reaction involving 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate .Physical And Chemical Properties Analysis
“Methyl 3-methyl-2-oxobutanoate” has a density of 1.0±0.1 g/cm^3, a boiling point of 161.9±9.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 56.3±15.9 °C .Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich wird Methyl-3-methyl-2-oxobutanoat auf sein potenzielles Einsatzgebiet in der Pharmaindustrie untersucht. Es kann als Vorläufer bei der Synthese komplexer Moleküle dienen, die als pharmazeutische Wirkstoffe (APIs) fungieren. Seine Derivate können bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt werden .
Landwirtschaft
This compound könnte Anwendungen in der Landwirtschaft haben, insbesondere bei der Synthese von Agrochemikalien. Es kann zur Herstellung von Verbindungen verwendet werden, die Nutzpflanzen vor Schädlingen und Krankheiten schützen, oder zur Entwicklung von Wachstumsregulatoren, die den Ernteertrag steigern können .
Materialwissenschaften
In der Materialwissenschaft kann diese Verbindung bei der Synthese neuer Polymere oder als Ausgangsmaterial für organische Verbindungen verwendet werden, die bei der Herstellung von Hochleistungsmaterialien eingesetzt werden. Diese Materialien könnten in verschiedenen Industrien Anwendung finden, darunter Automobil, Luft- und Raumfahrt und Elektronik .
Umweltwissenschaften
This compound kann in der Umweltforschungsarbeit eine Rolle spielen, insbesondere bei der Untersuchung von biologischen Abbauprozessen. Das Verständnis, wie diese Verbindung und ihre Derivate mit der Umwelt interagieren, könnte zur Entwicklung umweltfreundlicherer Materialien und Chemikalien führen .
Lebensmittelindustrie
Diese Verbindung wird auf ihre Sicherheit und ihre potenzielle Verwendung als Aromastoff in der Lebensmittelindustrie untersucht. Sie könnte verwendet werden, um das Geschmacksprofil verschiedener Lebensmittelprodukte zu verbessern, ohne bei der aktuellen Aufnahmemenge ein Sicherheitsrisiko darzustellen .
Energieerzeugung
Die Erforschung der Verwendung von this compound in der Energieerzeugung ist im Gange. Es könnte ein Bestandteil bei der Entwicklung von Biokraftstoffen oder anderen erneuerbaren Energiequellen sein und so zu nachhaltigeren Energielösungen beitragen .
Biotechnologie
In der Biotechnologie wird this compound in enzymatischen und mikrobiellen Prozessen eingesetzt. Es kann ein Substrat für die Biokatalyse sein, was zur Produktion von chiralen Zwischenprodukten für Pharmazeutika und andere biologisch aktive Verbindungen führt .
Pharmazeutika
Die Rolle der Verbindung in der Pharmaindustrie erstreckt sich auf ihre Verwendung als Baustein für die Medikamentenentwicklung. Sie kann zur Synthese einer Vielzahl pharmakologisch aktiver Moleküle verwendet werden, was möglicherweise zu Behandlungen für Krankheiten führen könnte, die derzeit nur begrenzt therapeutische Möglichkeiten bieten .
Wirkmechanismus
Target of Action
Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .
Mode of Action
The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
Methyl 3-methyl-2-oxobutanoate is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of Methyl 3-methyl-2-oxobutanoate’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.
Action Environment
The action of Methyl 3-methyl-2-oxobutanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVBPZZQFOVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498766 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-67-8 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


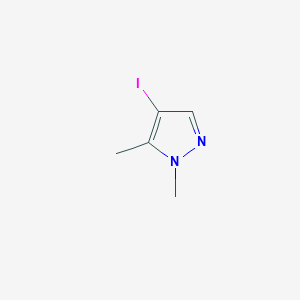
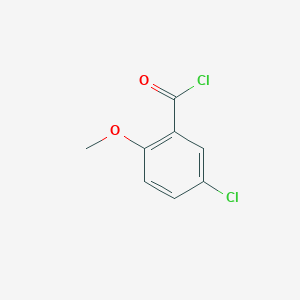


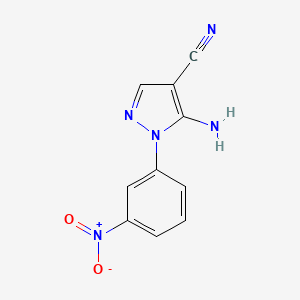
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
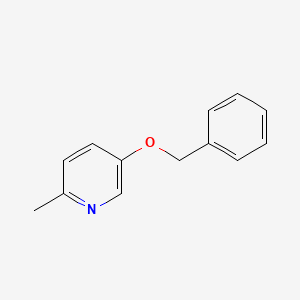
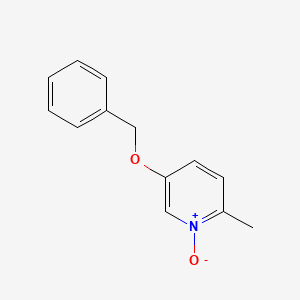
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
